molecular formula C17H18ClNOS B2454336 N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 748026-25-7

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2454336
CAS No.: 748026-25-7
M. Wt: 319.85
InChI Key: DYSAHIJJCBCHJP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H18ClNOS and its molecular weight is 319.85. The purity is usually 95%.
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Biological Activity

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Key Physical Properties

PropertyValue
Molecular Weight273.78 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.5

Anticancer Activity

Recent studies have indicated that benzothiophene derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study demonstrated that a related benzothiophene compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting that structural modifications can enhance potency.

Neuroprotective Effects

Benzothiophene derivatives have also been evaluated for their neuroprotective effects:

  • Cholinesterase Inhibition : Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment.
  • Study Findings : A related compound exhibited an AChE inhibition IC50 value of 62.10 µM, comparable to standard inhibitors like galantamine .

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of benzothiophene derivatives are well-documented:

  • Mechanism : These compounds modulate inflammatory pathways and reduce oxidative stress markers.
  • Research Evidence : A study highlighted that benzothiophene derivatives significantly reduced TNF-alpha levels in LPS-induced macrophages, indicating potential use in treating inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituents : The presence of electron-withdrawing groups like chlorine enhances bioactivity.
  • Alkyl Chain Length : Variations in the length of the ethyl chain can affect binding affinity to biological targets.

Table: Summary of SAR Findings

ModificationEffect on Activity
Addition of Cl at para positionIncreased anticancer activity
Lengthening ethyl chainEnhanced neuroprotective effects
Altering amide groupVariable effects on enzyme inhibition

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-14-7-5-12(6-8-14)9-10-19-17(20)16-11-13-3-1-2-4-15(13)21-16/h5-8,11H,1-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSAHIJJCBCHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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